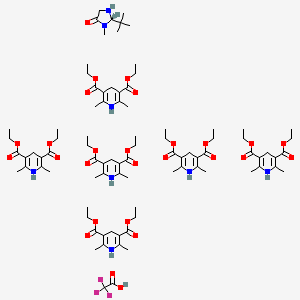
(S)-Mac-H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-Mac-H” is a compound with intriguing properties. It belongs to the class of volatile organic compounds (VOCs), which are significant air pollutants and gaseous waste products containing energy. Understanding its structure, behavior, and applications is crucial for environmental and scientific research.
Preparation Methods
Industrial Production:: Unfortunately, industrial-scale production details for “(S)-Mac-H” remain elusive. it’s likely that specialized chemical manufacturers employ optimized processes to achieve high yields and enantiopurity.
Chemical Reactions Analysis
Reactivity:: “(S)-Mac-H” likely undergoes various reactions, including:
Oxidation: Oxidative processes could lead to the formation of functional groups or ring-opening reactions.
Reduction: Reduction reactions may yield saturated derivatives.
Substitution: Substituting functional groups can alter its properties.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Nucleophiles like sodium azide (NaN₃) or alkyl halides.
Major Products:: The specific products depend on the reaction conditions. For instance, oxidation might yield carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry::
- “(S)-Mac-H” could serve as a chiral building block in asymmetric synthesis.
- Its reactivity might find applications in designing new catalysts or ligands.
- Studying its interactions with biological macromolecules (e.g., proteins, DNA) could reveal potential drug targets.
- Bioconjugation strategies could utilize its unique properties.
- Perfumery: Chiral fragrances often rely on enantiopure compounds.
- Fine Chemicals: “this compound” could contribute to specialty chemicals.
Mechanism of Action
The precise mechanism remains speculative, but it likely involves binding to specific receptors or enzymes. Further research is needed to elucidate its molecular targets and pathways.
Properties
Molecular Formula |
C88H131F3N8O27 |
|---|---|
Molecular Weight |
1790.0 g/mol |
IUPAC Name |
(2S)-2-tert-butyl-3-methylimidazolidin-4-one;diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/6C13H19NO4.C8H16N2O.C2HF3O2/c6*1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3;1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h6*14H,5-7H2,1-4H3;7,9H,5H2,1-4H3;(H,6,7)/t;;;;;;7-;/m......0./s1 |
InChI Key |
NWCRTIKSGFXFGW-KDCVMDMUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)[C@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


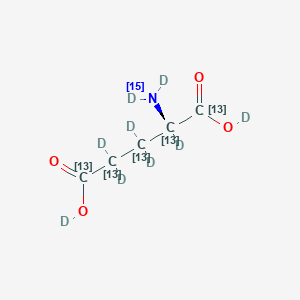

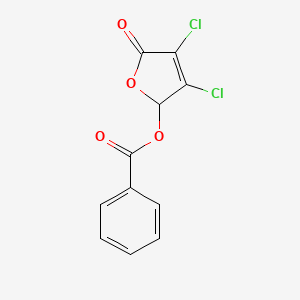

![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)
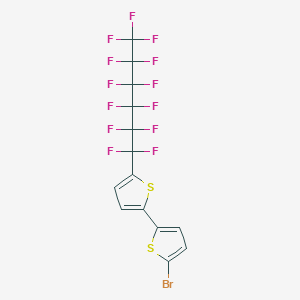
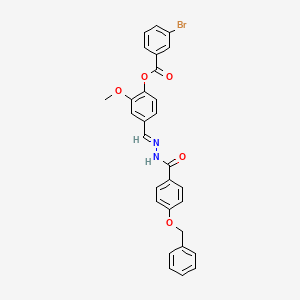

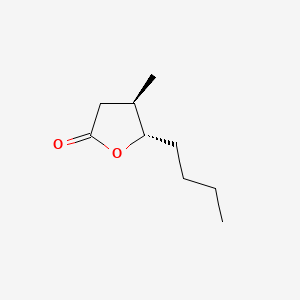
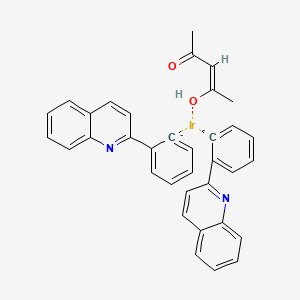


![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)

